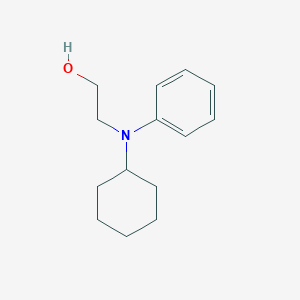
2-(Cyclohexylphenylamino)ethanol
Description
2-(Cyclohexylphenylamino)ethanol (CAS: 13371-73-8) is an ethanolamine derivative featuring a cyclohexylphenylamino substituent. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol . Structurally, it consists of an ethanol backbone with a secondary amine group linked to both a cyclohexyl and a phenyl ring (Figure 1).
Properties
CAS No. |
13371-73-8 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(N-cyclohexylanilino)ethanol |
InChI |
InChI=1S/C14H21NO/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |
InChI Key |
JAKIBWZPJXEMRZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CCO)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)N(CCO)C2=CC=CC=C2 |
Other CAS No. |
13371-73-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The following table compares key structural and regulatory features of 2-(Cyclohexylphenylamino)ethanol with analogous aminoethanol derivatives:
Key Observations :
- Substituent Effects: The phenyl group in this compound increases its aromaticity and lipophilicity compared to alkyl-substituted analogs like DEAE or 2-cyclohexylaminoethanol. This may enhance binding affinity in biological systems or reduce solubility in polar solvents.
- Molecular Weight: The higher molecular weight of this compound (219.32 g/mol) compared to DEAE (117.19 g/mol) suggests differences in volatility and diffusion properties.
Pharmacological Potential
- Clenbuterol Analogs: highlights phenyl ethanolamine derivatives (e.g., clenbuterol) as β-agonists with pharmacological activity.
- Tyrosol Derivatives: Tyrosol analogs (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol) exhibit tyrosinase inhibition , suggesting that aromatic ethanolamines can modulate enzyme activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


